molecular formula C15H21ClN2O2 B4431010 2-(2-Chlorophenoxy)-1-(4-ethylpiperazin-1-yl)propan-1-one

2-(2-Chlorophenoxy)-1-(4-ethylpiperazin-1-yl)propan-1-one

Cat. No.: B4431010
M. Wt: 296.79 g/mol
InChI Key: FFFIEWGIEPJSAJ-UHFFFAOYSA-N
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Description

2-(2-Chlorophenoxy)-1-(4-ethylpiperazin-1-yl)propan-1-one is an organic compound that belongs to the class of phenoxypropanones This compound is characterized by the presence of a chlorophenoxy group and an ethylpiperazinyl group attached to a propanone backbone

Properties

IUPAC Name

2-(2-chlorophenoxy)-1-(4-ethylpiperazin-1-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O2/c1-3-17-8-10-18(11-9-17)15(19)12(2)20-14-7-5-4-6-13(14)16/h4-7,12H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFFIEWGIEPJSAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)C(C)OC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenoxy)-1-(4-ethylpiperazin-1-yl)propan-1-one typically involves the following steps:

    Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 2-chlorophenol with an appropriate alkylating agent to form 2-chlorophenoxyalkane.

    Introduction of the Piperazinyl Group: The chlorophenoxyalkane is then reacted with 4-ethylpiperazine under suitable conditions to introduce the piperazinyl group.

    Formation of the Propanone Backbone:

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenoxy)-1-(4-ethylpiperazin-1-yl)propan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted phenoxypropanones.

Scientific Research Applications

2-(2-Chlorophenoxy)-1-(4-ethylpiperazin-1-yl)propan-1-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It may be used in the development of new materials or as a precursor in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenoxy)-1-(4-ethylpiperazin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact pathways and targets depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Chlorophenoxy)-1-(4-methylpiperazin-1-yl)propan-1-one: Similar structure but with a methyl group instead of an ethyl group.

    2-(2-Chlorophenoxy)-1-(4-phenylpiperazin-1-yl)propan-1-one: Similar structure but with a phenyl group instead of an ethyl group.

    2-(2-Chlorophenoxy)-1-(4-isopropylpiperazin-1-yl)propan-1-one: Similar structure but with an isopropyl group instead of an ethyl group.

Uniqueness

2-(2-Chlorophenoxy)-1-(4-ethylpiperazin-1-yl)propan-1-one is unique due to the presence of the ethylpiperazinyl group, which may confer distinct chemical and biological properties compared to its analogs

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-Chlorophenoxy)-1-(4-ethylpiperazin-1-yl)propan-1-one
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2-(2-Chlorophenoxy)-1-(4-ethylpiperazin-1-yl)propan-1-one

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